Product packaging for 5-Methylhexyl acetate(Cat. No.:CAS No. 72246-17-4)

5-Methylhexyl acetate

Cat. No.: B12565125
CAS No.: 72246-17-4
M. Wt: 158.24 g/mol
InChI Key: OOYBITFWBADNKC-UHFFFAOYSA-N
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Description

5-Methylhexyl acetate, also known as isoheptyl acetate, is a chemical compound with the molecular formula C9H18O2 and an average molecular mass of 158.24 g/mol . It is classified as a flavoring agent and is recognized as FEMA GRAS 4346 . In 2023, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that this flavoring substance poses "no safety concern at current levels of intake when used as a flavouring agent" . The compound is a colorless liquid with an estimated boiling point between 175-176°C and a flash point of approximately 59°C . It has low solubility in water and a characteristic sweet, minty odor . The two primary CAS registry numbers associated with this compound are 180348-60-1 and 72246-17-4 . This product is intended for research and analytical purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B12565125 5-Methylhexyl acetate CAS No. 72246-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72246-17-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

5-methylhexyl acetate

InChI

InChI=1S/C9H18O2/c1-8(2)6-4-5-7-11-9(3)10/h8H,4-7H2,1-3H3

InChI Key

OOYBITFWBADNKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCOC(=O)C

density

0.869 - 0.878

physical_description

Isoheptyl acetate appears as a clear colorless liquid with a sweet mint-like odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema.
Clear to pale yellow liquid;  Liquid;  sweet fruity aroma

solubility

Practically insoluble or insoluble
Insoluble (in ethanol)

Origin of Product

United States

Current Scientific Understanding and Research Landscape

The scientific community's understanding of 5-methylhexyl acetate (B1210297) is primarily rooted in its identity as a semiochemical, a chemical substance that carries a message for an organism. pherobase.com Research has identified it as a component of insect pheromones, which are crucial for communication related to mating, aggregation, and alarm signaling. illinois.eduresearchgate.netbioone.org

The compound is a clear, colorless liquid with a sweet, mint-like odor. nih.gov It is less dense than water and its vapors are heavier than air. nih.gov Key chemical and physical properties are summarized in the table below.

Physicochemical Properties of 5-Methylhexyl Acetate

PropertyValueSource
Molecular FormulaC9H18O2 nih.gov
Molecular Weight158.24 g/mol nih.gov
IUPAC NameThis compound nih.gov
Boiling Point175.00 to 176.00 °C @ 760.00 mm Hg (estimated) thegoodscentscompany.com
Density0.869 - 0.878 g/cm³ nih.gov
Refractive Index1.411 - 1.421 nih.gov
SMILESCC(C)CCCCOC(=O)C nih.gov
InChIInChI=1S/C9H18O2/c1-8(2)6-4-5-7-11-9(3)10/h8H,4-7H2,1-3H3 nih.gov
InChIKeyOOYBITFWBADNKC-UHFFFAOYSA-N nih.gov

The research landscape is dominated by studies in entomology and chemical ecology. For instance, research has demonstrated that 5-methylhexyl (Z)-4-decenoate, a structural analog of this compound, is a potent sex attractant for the click beetle species Elater abruptus. illinois.eduresearchgate.netbioone.org This finding suggests a conservation of pheromone structures within the Elater genus and opens avenues for investigating similar compounds, like this compound, for their potential as semiochemicals in related species. illinois.edu

Foundational Research Questions and Hypotheses Regarding 5 Methylhexyl Acetate

The study of 5-methylhexyl acetate (B1210297) is driven by several key research questions and hypotheses that aim to elucidate its biological functions and potential applications.

Key Research Questions:

What is the precise biological role of 5-methylhexyl acetate in the chemical communication systems of various insect species?

Can this compound or its analogs be utilized in integrated pest management strategies for the monitoring and control of agricultural pests?

What are the biosynthetic pathways and enzymatic processes involved in the production of this compound in organisms?

How do the structural features of this compound and its analogs influence their binding to olfactory receptors and subsequent behavioral responses in insects?

Core Hypotheses:

It is hypothesized that this compound acts as a sex pheromone or a component of a pheromone blend in certain insect species, mediating mate attraction and recognition.

Researchers hypothesize that the structural similarity of this compound to known insect pheromones, such as that of the European click beetle Elater ferrugineus, indicates its potential as a species-specific attractant. illinois.edu

Another hypothesis is that the introduction of functional groups or modifications to the this compound structure could lead to the development of more potent and selective semiochemicals for pest management. cnr.it

Interdisciplinary Relevance of 5 Methylhexyl Acetate Research

Chemical Synthesis Approaches and Reaction Optimization

The chemical synthesis of this compound, an ester, traditionally relies on the esterification of 5-methyl-1-hexanol (B128172) with acetic acid or its derivatives. Modern advancements, however, seek to overcome the limitations of classical methods by developing more efficient, selective, and sustainable protocols.

Development of Novel Esterification Protocols and Catalytic Systems

The foundational method for producing this compound is the Fischer-Speier esterification, which involves reacting 5-methyl-1-hexanol with acetic acid in the presence of a strong acid catalyst like sulfuric acid. mdpi.com However, the field has progressed significantly, with research focusing on novel catalytic systems to improve yields, reduce reaction times, and simplify purification.

Heterogeneous (solid) acid catalysts are a major area of development, offering advantages in catalyst separation and reusability. Systems based on sulfonated biochar and silica-supported boric acid (SiO₂–H₃BO₃) have demonstrated high efficiency in esterification reactions under solvent-free conditions. mdpi.comrsc.org For instance, silica-supported boric acid has been used for the transesterification of various β-keto esters with different alcohols, achieving yields between 87-95%. rsc.orgscispace.com Similarly, catalysts like zirconium oxychloride hydrate (B1144303) and strongly acidic cation-exchange resins (such as NKC-9) have been successfully employed for synthesizing other esters, indicating their potential applicability for this compound production. researchgate.net

Ionic liquids, particularly Brønsted acidic ionic liquids, have also emerged as effective catalysts for the esterification of various carboxylic acids and alcohols, with some systems achieving excellent yields (>90%). mdpi.com Another innovative approach involves using super/subcritical CO₂-enriched water, which forms carbonic acid in situ, acting as a green and effective acid catalyst for esterification. royalsocietypublishing.org This method has achieved yields up to 94.74% for the esterification of rosin. royalsocietypublishing.org

Table 1: Comparison of Modern Catalytic Systems for Esterification

Catalyst Type Example(s) Key Advantages Typical Yields
Heterogeneous Solid Acids Sulfonated Biochar, Silica-Supported Boric Acid mdpi.comrsc.org Recyclable, solvent-free conditions, high efficiency. 87-95% rsc.org
Ionic Liquids Pyridinium [PyH]⁺, Triethylammonium [TEAH]⁺ mdpi.com High yields, tunable properties. >90% mdpi.com
In-situ Generated Acids Super/subcritical CO₂-enriched Water royalsocietypublishing.org Green, non-toxic, effective catalysis. ~95% royalsocietypublishing.org
Cation-Exchange Resins NKC-9 Resin researchgate.net Effective for transesterification, good conversion rates. ~91% researchgate.net

Stereoselective Synthesis of this compound and its Enantiomers

The standard structure of this compound, derived from 5-methyl-1-hexanol, is achiral and therefore does not have enantiomers. However, stereoisomers can be synthesized by using chiral precursors, such as (R)- or (S)-5-methylhexan-2-ol. chembk.com The principles of stereoselective synthesis are crucial for producing a single, desired stereoisomer of these related chiral acetates.

Enantioselective synthesis aims to produce a specific enantiomer by using chiral catalysts, reagents, or auxiliaries. upol.cz For example, a chiral lithium amide has been used for the enantioselective deprotonation of tropinone, a key step in the synthesis of a complex molecule, demonstrating a powerful strategy for creating stereocenters. acs.org Asymmetric aldol (B89426) reactions, employing proline-based auxiliaries, have also been developed to stereoselectively synthesize fragments of natural products. researchgate.net These methodologies could theoretically be adapted to synthesize chiral analogs of this compound from corresponding chiral alcohols. The spatial arrangement of atoms is fundamental to a molecule's properties, and the ability to control this through stereoselective reactions is a key goal in modern organic synthesis. upol.cz

Implementation of Green Chemistry Principles in this compound Production

Green chemistry principles are increasingly being integrated into ester synthesis to minimize environmental impact. researchgate.net Key strategies include the use of biocatalysts, solvent-free reaction conditions, and catalysts derived from renewable sources.

The use of heterogeneous catalysts like silica-supported boric acid or sulfonated biochar aligns with green principles by allowing for easy separation and reuse, reducing chemical waste. mdpi.comrsc.orgscispace.com Solvent-free conditions, as demonstrated with these catalysts, are particularly advantageous as they eliminate the use of potentially toxic and volatile organic solvents. rsc.orgscispace.com Furthermore, developing catalysts from waste biomass, such as biochar, contributes to a more circular economy. mdpi.com The use of high pressure (barochemistry) is another emerging green tool that can accelerate reactions and improve yields, reducing energy consumption compared to conventional heating. researchgate.net

Exploration of Chemoenzymatic Hybrid Synthesis Routes

Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad applicability of chemical catalysis, often in a one-pot or sequential process. biorxiv.orgrug.nl This hybrid approach can lead to shorter, more efficient synthetic routes. biorxiv.org

A typical chemoenzymatic cascade might involve an enzyme to create a specific chiral intermediate, followed by a chemical step to complete the synthesis. biorxiv.org For instance, a process could use a phenolic acid decarboxylase for biocatalytic decarboxylation, followed by a chemical base-catalyzed acetylation to produce the final product. uni-hannover.de While a specific chemoenzymatic route for this compound is not prominently documented, the principles are widely applicable. A hypothetical route could involve the enzymatic resolution of a racemic alcohol precursor, followed by chemical esterification of the desired enantiomer. This strategy leverages the enzyme's ability to selectively react with one stereoisomer, a task that is often challenging for conventional chemical methods. biorxiv.org

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative to traditional chemical synthesis for producing esters. researchgate.net These "natural" synthesis routes are favored in industries like food and fragrance because they avoid harsh chemicals and high temperatures. nih.gov

Lipase-Mediated Esterification and Transesterification Reactions with Specificity for this compound Precursors

Lipases are highly effective biocatalysts for synthesizing esters like this compound through either direct esterification of the precursor alcohol (5-methyl-1-hexanol) or transesterification. researchgate.net These enzymes exhibit high regioselectivity and stereoselectivity under mild reaction conditions. researchgate.net

In lipase-mediated synthesis, the choice of enzyme, solvent, and reaction parameters is critical for achieving high conversion rates. Lipases from various microorganisms, such as Candida antarctica, Pseudomonas fluorescens, and Pseudomonas cepacia, are commonly used. researchgate.netacs.orgscielo.br For example, in the synthesis of citronellyl acetate, a structurally related ester, lipase (B570770) from Pseudomonas fluorescens in an ionic liquid medium gave a yield of 99.46%. scielo.br

Transesterification often uses an acyl donor like vinyl acetate, which produces a volatile byproduct that can be easily removed, driving the reaction to completion. scielo.brresearchgate.net The optimization of reaction conditions, such as temperature, substrate molar ratio, and enzyme amount, is crucial. For the synthesis of hexyl acetate, optimal conditions were found to be a temperature of 52.6°C and a substrate molar ratio of 2.7:1 (triacetin to hexanol), resulting in an 86.6% molar conversion. nih.gov Immobilizing the lipase on a solid support is a common strategy to enhance its stability and allow for its reuse over multiple reaction cycles, which is economically and environmentally beneficial. nih.govrsc.org

Table 2: Research Findings in Lipase-Mediated Ester Synthesis

Ester Product Lipase Source Reaction Type Key Findings & Conditions Conversion/Yield
Hexyl Acetate nih.gov Mucor miehei (immobilized) Transesterification Optimized at 52.6°C, 7.7 h reaction time. 86.6%
Citronellyl Acetate scielo.br Pseudomonas fluorescens Transesterification Ionic liquid medium, 40°C, molar ratio 3:1. 99.46%
Pentyl Valerate nih.gov Candida rugosa (immobilized) Esterification Immobilization in organogels increased synthesis 2.5-5 fold. Not specified
Benzyl Acetate researchgate.net Pseudomonas aeruginosa Transesterification Crude lipase achieved high conversion in 3h at 30°C. 89%

Optimization of Bioreaction Parameters: Temperature, Solvent Systems, and Substrate Ratios

The efficiency and yield of the biocatalytic synthesis of this compound are significantly influenced by several key reaction parameters. Extensive research has focused on optimizing these conditions, including temperature, solvent systems, and substrate ratios, to enhance enzyme activity and stability, thereby maximizing the production of the desired ester.

Temperature:

Temperature is a critical factor in enzyme-catalyzed reactions, affecting both the rate of reaction and the stability of the enzyme. mdpi.com For the synthesis of esters, including those structurally similar to this compound, the optimal temperature is a balance between achieving a high reaction rate and preventing thermal denaturation of the lipase. For instance, in the lipase-catalyzed synthesis of hexyl acetate, a structurally related ester, the reaction temperature was identified as one of the most important parameters influencing the molar conversion. nih.gov Studies on similar enzymatic esterifications have shown that increasing the temperature from 40°C to 60°C can significantly impact conversion rates. mdpi.com For example, in one study, the conversion for a lipase-catalyzed reaction increased from 65% at 40°C to a maximum at a higher temperature. mdpi.com Research on the enzymatic reduction of related ketones also demonstrated that temperatures above 25°C could lead to lower isolated yields, indicating the sensitivity of some enzymes to thermal conditions. tandfonline.com

Solvent Systems:

The choice of solvent can profoundly impact enzyme activity and the equilibrium of the esterification reaction. While some biocatalytic syntheses can be performed in solvent-free systems, the use of organic solvents is common. Anhydrous ether or tetrahydrofuran (B95107) (THF) are sometimes used to stabilize reducing agents in related synthesis steps. In the context of lipase-catalyzed reactions, n-hexane is a commonly used solvent. nih.gov The selection of the solvent system is crucial as it can influence substrate and product solubility, as well as the enzyme's catalytic conformation.

Substrate Ratios:

The molar ratio of the alcohol (5-methyl-1-hexanol) to the acyl donor (an acetate source) is another key parameter that governs the yield of this compound. In the enzymatic synthesis of hexyl acetate, the substrate molar ratio was found to be a significant factor affecting the percentage of molar conversion. nih.gov Optimization studies for similar ester syntheses have explored various substrate molar ratios to maximize product yield. For example, a study on the synthesis of thioesters found that a substrate molar ratio of 1:2 (thiol:vinyl ester) at 50°C resulted in a maximum conversion of 96%. mdpi.com This highlights the importance of determining the optimal stoichiometry to drive the reaction towards the product side and achieve high conversion rates.

The following table summarizes the optimized parameters for the synthesis of a related ester, hexyl acetate, which can provide insights into the potential optimal conditions for this compound synthesis.

ParameterOptimal ValueReference
Reaction Time7.7 hours nih.gov
Temperature52.6 °C nih.gov
Enzyme Amount37.1% (w/w of substrates) nih.gov
Substrate Molar Ratio (Triacetin:Hexanol)2.7:1 nih.gov
Added Water12.5% (w/w of substrates) nih.gov

Immobilized Enzyme Systems for Continuous Flow Synthesis

The use of immobilized enzymes in continuous flow reactors represents a significant advancement in the sustainable and efficient synthesis of fine chemicals, including this compound. mdpi.comrsc.org This methodology offers several advantages over traditional batch processes, such as enhanced enzyme stability, ease of product separation, and the potential for process automation and intensification. rsc.orgresearchgate.net

Continuous flow systems, particularly when coupled with immobilized enzymes, offer improved heat and mass transfer, shorter residence times, and enhanced safety and controllability compared to batch reactors. mdpi.com These systems can be designed as packed-bed reactors or microreactors, where the substrate solution is continuously passed over the immobilized enzyme, facilitating the conversion to the desired product. mdpi.comrsc.org

In the context of ester synthesis, the application of immobilized lipases in continuous flow systems has been shown to be highly effective. For example, the lipase-catalyzed synthesis of thioesters in a continuous-flow microreactor achieved high yields with short reaction times. mdpi.com Specifically, a maximum conversion of 96% was obtained with a reaction time of about 30 minutes at 50°C. mdpi.com This demonstrates the potential for significant process intensification.

The productivity of continuous flow systems can far exceed that of batch reactors. In one instance of ester synthesis, switching from a batch reaction to a continuous flow packed-bed reactor resulted in a dramatic increase in the space-time yield from 23 g L⁻¹ h⁻¹ to 318 g L⁻¹ h⁻¹. rsc.org This highlights the economic and efficiency benefits of adopting continuous flow methodologies for the industrial production of esters like this compound.

The table below provides a comparative overview of batch versus continuous flow systems for ester synthesis, illustrating the advantages of the latter.

FeatureBatch ReactorContinuous Flow ReactorReference
Enzyme State Free or ImmobilizedImmobilized rsc.org
Productivity (STY) 23 g L⁻¹ h⁻¹318 g L⁻¹ h⁻¹ rsc.org
Reaction Time LongerShorter (e.g., 5-30 minutes) mdpi.comrsc.org
Process Control Less PreciseHigh Controllability mdpi.com
Enzyme Reusability Difficult with free enzymesHigh rsc.org

Enzymatic and Metabolic Pathways in Biological Systems

The biosynthesis of volatile esters like this compound in biological systems is a complex process involving specific enzymatic reactions and metabolic pathways. Understanding these pathways is crucial for applications in biotechnology and for comprehending their ecological functions. The formation of such esters generally involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by a specific class of enzymes.

The final and critical step in the biosynthesis of this compound is catalyzed by enzymes known as alcohol acyltransferases (AATs). frontiersin.orgfrontiersin.org These enzymes are responsible for the formation of a wide variety of esters that contribute to the flavor and aroma of fruits, flowers, and fermented beverages. frontiersin.orgresearchgate.net AATs facilitate the transfer of an acyl group from an activated acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. frontiersin.org In the specific case of this compound, the reaction involves the condensation of 5-methylhexanol and acetyl-CoA.

AATs belong to the BAHD family of acyltransferases in plants and are characterized by a conserved HxxxD motif in the active site, which is crucial for their catalytic activity. While numerous AAT genes have been identified and characterized from various plant species for their role in producing esters like hexyl acetate and butyl acetate, the specific AAT responsible for this compound synthesis is less commonly documented. frontiersin.org However, the general mechanism is well-understood. The enzyme binds both the alcohol (5-methylhexanol) and the acyl-CoA (acetyl-CoA) substrates in its active site, facilitating the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acetyl-CoA, resulting in the formation of this compound and the release of coenzyme A (CoA-SH). acs.org

In microorganisms like yeast, AATs such as Atf1p and Atf2p are known to produce acetate esters. frontiersin.org The diversity within the AAT enzyme family allows for the production of a vast array of esters, with substrate specificity varying significantly between different enzymes. researchgate.netacs.org

Table 1: Key Enzymes and Substrates in Acetate Ester Biosynthesis

Enzyme FamilyGeneral FunctionSpecific Substrates for this compoundProduct
Alcohol Acyltransferases (AATs)Catalyzes the condensation of an alcohol and an acyl-CoA to form an ester. frontiersin.orgresearchgate.netAlcohol: 5-methylhexanolAcyl-CoA: Acetyl-CoAThis compound
Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL)Part of the pathway providing alcohol precursors from fatty acids. frontiersin.orgmdpi.comLinoleic/Linolenic AcidC6 alcohols (precursor analogs)
Alcohol Dehydrogenase (ADH)Reduces aldehydes to their corresponding alcohols. frontiersin.orgmdpi.com5-methylhexanal5-methylhexanol

Identifying the metabolic origins of this compound requires precursor tracing studies and metabolic flux analysis (MFA). These techniques are used to map the flow of atoms from central carbon metabolism to the final product. The primary precursors for this compound are 5-methylhexanol and acetyl-CoA. frontiersin.org

Acetyl-CoA is a central metabolite derived from various pathways, including glycolysis (via pyruvate), the phosphoketolase pathway, and fatty acid β-oxidation. mdpi.com The alcohol precursor, 5-methylhexanol, is likely derived from the catabolism of branched-chain amino acids, such as leucine (B10760876), or through fatty acid metabolism pathways. frontiersin.org

Metabolic flux analysis, often using stable isotopes like ¹³C, can quantify the rates of metabolic reactions within a cell. isotope.comnih.gov In a typical experiment, an organism is fed a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-leucine). isotope.com The distribution of the ¹³C label in the final product, this compound, and its intermediates is then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.complos.org By analyzing these labeling patterns, researchers can determine the relative contributions of different metabolic pathways to the synthesis of the acetyl-CoA and 5-methylhexanol precursors. nih.govplos.org While specific MFA studies on this compound are not widely reported, this methodology has been successfully applied to understand the production of other esters and lipids in organisms like the yeast Yarrowia lipolytica. isotope.comnih.gov

Genomic and transcriptomic approaches are powerful tools for identifying the genes involved in the biosynthesis of specific compounds. The production of volatile esters in plants and microbes is often orchestrated by a set of genes that may be co-located in the genome, forming a biosynthetic gene cluster (BGC). researchgate.net

To identify the genes for this compound synthesis, researchers can perform genome-wide scans for sequences homologous to known AATs. frontiersin.org Once candidate genes are identified, their expression can be analyzed in tissues or organisms known to produce the compound. For example, transcriptomic analysis (e.g., RNA-Seq) can reveal which AAT genes are upregulated during specific developmental stages or under certain conditions that correlate with this compound emission. frontiersin.orgnih.gov

Functional characterization of candidate genes is the subsequent step. This typically involves heterologous expression, where the candidate AAT gene is expressed in a host organism that does not normally produce the ester, such as E. coli or a specific yeast strain. frontiersin.orgresearchgate.net The engineered host is then supplied with the presumed precursors (5-methylhexanol and a source for acetyl-CoA), and the production of this compound is monitored. researchgate.net This approach confirms the function of the identified gene and allows for its detailed enzymatic characterization. frontiersin.org Such studies have been instrumental in identifying genes for a variety of esters in fruits like pears and peppers. mdpi.comfrontiersin.org

Role in Inter-Species Communication and Chemoecological Interactions

Volatile organic compounds (VOCs) like this compound are key mediators of interactions between organisms. They can act as signals in plant defense, attractants for pollinators, or pheromones for insects, playing a vital role in shaping ecological communities.

This compound is classified as a volatile organic compound (VOC), meaning it readily evaporates at ambient temperatures. oxidationtech.comphoslab.com Plants are a major natural source of VOCs, which they release from leaves, flowers, and fruits. researchgate.net These emissions are involved in a multitude of ecological functions, including defense against herbivores and pathogens, and attracting beneficial insects. researchgate.net

The presence of this compound has been documented in the chemical profile of certain plants. For instance, it has been identified as a component of the essential oil extracted from the leaves of Bursera penicillata, a species of tree native to Mexico. researchgate.net Its emission from plants suggests a potential role in the plant's chemical communication, either as a defense compound or as a signal to other organisms in its environment. The specific ecological function of this compound emission in Bursera or other plants remains an area for further investigation.

Esters are a prominent class of insect pheromones and semiochemicals. While this compound itself is not widely cited as a primary pheromone, its structural analogs have been identified as potent attractants for certain insects, highlighting the ecological significance of this chemical scaffold.

A notable example involves the click beetle (Elateridae family). Research has identified 5-methylhexyl (Z)-4-decenoate , an ester combining a 5-methylhexyl alcohol moiety with a different acid, as a powerful sex attractant for males of the North American click beetle species Elater abruptus. illinois.eduresearchgate.net This compound is structurally analogous to the pheromone of a European congener, Elater ferrugineus, which uses 7-methyloctyl (Z)-4-decenoate. illinois.eduresearchgate.net This demonstrates that the branched 5-methylhexyl structure is a key recognition element for mate-finding in these insects.

Furthermore, other related compounds underscore the importance of this chemical class in insect communication. For example, 1-methylhexyl acetate has been detected in the leaves of Bursera species and is studied for its effects on insect pests. researchgate.net The discovery of these analogs as crucial semiochemicals suggests that this compound, as a naturally occurring VOC, could play a role in more subtle or yet-to-be-discovered plant-insect interactions, potentially as part of a complex odor blend that influences insect behavior. bioone.org

Table 2: Examples of this compound and Its Analogs in Chemoecology

CompoundOrganism(s)Role/Significance
This compound Bursera penicillata (plant)Identified as a volatile component in leaf extracts. researchgate.net
5-Methylhexyl (Z)-4-decenoate Elater abruptus (click beetle)Potent sex attractant for males. illinois.eduresearchgate.net
1-Methylhexyl acetate Bursera spp. (plant)Component of leaf extracts with potential effects on insect pests. researchgate.net
7-Methyloctyl (Z)-4-decenoate Elater ferrugineus (click beetle)Sex pheromone; an analog of the E. abruptus attractant. researchgate.net

Microbial Volatile Organic Compound (MVOC) Production and its Environmental Functions

Microorganisms, particularly fungi, are prolific producers of a diverse range of volatile organic compounds (MVOCs), which play crucial roles in their interactions with the environment. While the direct biosynthetic pathway for this compound in microbes has not been explicitly detailed in scientific literature, it is possible to infer a putative pathway based on the known biosynthesis of other branched-chain esters in fungi.

The biosynthesis of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine is a well-characterized metabolic process in fungi. nih.govresearchgate.net These pathways are crucial as they provide the building blocks for proteins and various secondary metabolites. nih.govresearchgate.net It is hypothesized that the alcohol moiety of this compound, which is 5-methylhexanol, is derived from the catabolism of a branched-chain amino acid, likely leucine. The biosynthesis of leucine itself involves a series of enzymatic steps starting from precursor molecules. nih.gov

Fungi are known to possess distinct fatty acid synthases (FAS) for primary and secondary metabolism. pnas.org While primary FAS are responsible for producing long-chain fatty acids essential for growth, secondary FAS (sFAS) can synthesize short-chain fatty acids that may serve as precursors for other compounds. pnas.org However, the synthesis of the hexanoate (B1226103) moiety in some fungal polyketides suggests a mechanism more akin to long-chain fatty acid synthesis. pnas.org For this compound, the acetyl group is likely derived from acetyl-CoA, a central molecule in cellular metabolism.

The final step in the formation of this compound would be the esterification of 5-methylhexanol with acetyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). Fungi are known to produce a variety of ester-based flavor compounds through such enzymatic reactions. The production of these MVOCs is not merely a metabolic byproduct but serves distinct ecological functions. These can include acting as signaling molecules in microbial communication, as agents in antagonistic interactions with other microorganisms, or in mediating interactions with other organisms in the ecosystem, such as insects.

Table 1: Putative Biosynthetic Steps for this compound in Microbes

Step Precursor(s) Intermediate(s) Enzyme Class (Putative) Product
1 Leucine 5-methylhexanol Amino acid catabolic enzymes 5-methylhexanol
2 Pyruvate/other precursors Acetyl-CoA Various Acetyl-CoA
3 5-methylhexanol, Acetyl-CoA - Alcohol Acyltransferase (AAT) This compound

Occurrence and Metabolism in Non-Human Biological Matrices and Ecosystems

This compound has been identified in various non-human biological systems, ranging from plants to insects, where it can play roles in flavor, defense, and communication.

In the plant kingdom, volatile esters are significant contributors to the aroma of fruits and flowers. nih.gov The formation of acetate esters in plants is catalyzed by alcohol O-acyltransferases (AATs), which condense an alcohol with acetyl-CoA. nih.govpnas.org The expression of these enzymes and the availability of their alcohol and acetyl-CoA substrates determine the profile of emitted esters. pnas.org For instance, studies on tomato species have shown that the diversity in volatile ester composition is linked to variations in the enzymatic properties of AATs. nih.gov The catabolism of these esters, mediated by esterases, also plays a crucial role in regulating their final concentration in plant tissues. pnas.org While not specifically documented for this compound in all plant species, its presence would likely follow these general metabolic principles, with the 5-methylhexanol precursor potentially arising from branched-chain amino acid metabolism.

In the context of insects, esters are widely used as pheromones for chemical communication, particularly for attracting mates. The biosynthesis of insect pheromones often starts from fatty acid metabolism. frontiersin.org Fatty acyl-CoA precursors undergo desaturation and reduction to form fatty alcohols, which can then be acetylated by an acetyltransferase to produce acetate esters. frontiersin.org While this compound itself has not been identified as a primary pheromone component for many insects, structurally similar compounds are known to be active. For example, 5-methylhexyl (Z)-4-decenoate has been identified as an analog of the sex pheromone of the European click beetle Elater ferrugineus. bioone.org This suggests that insects possess the enzymatic machinery to recognize and potentially synthesize branched-chain esters like this compound. The presence of such compounds in insect pheromone blends can be highly specific, and even small variations in the chemical structure can lead to significant differences in behavioral responses.

The occurrence of this compound has also been noted in food products as a flavoring agent. nih.govfao.orgwho.int Its presence in fermented products could be a result of microbial activity, as discussed in the previous section. For example, various Bacillus species used in the fermentation of soybeans are known to produce a wide array of volatile compounds, including various esters. nih.gov

Table 2: Documented and Potential Occurrence of this compound in Non-Human Biological Systems

Biological System Context of Occurrence Putative Role
Fungi Microbial Volatile Organic Compound (MVOC) Interspecies communication, Antagonism
Plants Fruit and floral volatiles Aroma, Pollinator attraction, Defense
Insects Pheromone analog Chemical communication (attraction)
Fermented Foods Flavor compound Contribution to organoleptic properties

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Complex Mixture Analysis and Metabolomics

Chromatographic methods are fundamental to separating 5-Methylhexyl acetate (B1210297) from complex biological and environmental matrices, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Quantification in Biological and Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 5-Methylhexyl acetate. thermofisher.com Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for profiling and quantifying this ester in various samples.

In biological samples , such as fruits, this compound contributes to the characteristic aroma profile. GC-MS analysis of fruit volatiles typically involves headspace solid-phase microextraction (HS-SPME) for sample preparation, which concentrates volatile compounds prior to injection into the GC-MS system. The separated compounds are then identified based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley) and their retention times. thermofisher.com For instance, in the analysis of apple volatiles, branched-chain esters like 2-methylbutyl acetate are identified, and similar methodologies can be applied to detect and quantify this compound. sigmaaldrich.com

In environmental samples , such as air or water, GC-MS can be used to monitor the presence of this compound as a potential pollutant or as a component of insect pheromone blends. sielc.com For the analysis of insect pheromones, which often contain complex mixtures of volatile esters, GC-MS provides the necessary sensitivity and selectivity for accurate identification and quantification of individual components, including isomers. researchgate.netspectroscopyonline.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250 °C
Oven Program Initial 40 °C (2 min hold), ramp at 5 °C/min to 250 °C (5 min hold)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-300

High-Performance Liquid Chromatography (HPLC) for Precursor and Metabolite Separation and Analysis

While GC-MS is the primary tool for volatile ester analysis, High-Performance Liquid Chromatography (HPLC) is invaluable for the separation and analysis of non-volatile precursors and metabolites of this compound. The biosynthesis of this compound involves precursors such as 5-methylhexanol and acetyl-CoA. The metabolic breakdown of the ester can lead to the formation of 5-methylhexanol and acetic acid.

HPLC methods, particularly reversed-phase HPLC, can be employed to separate these more polar, non-volatile compounds. gerli.commdpi.comchromatographyonline.com The separation of short-chain fatty acids and alcohols can be achieved using C18 columns with aqueous-organic mobile phases. gerli.commdpi.com For compounds lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary for sensitive detection. gerli.com HPLC can also be utilized to separate isomeric compounds, which is crucial when dealing with complex biological mixtures that may contain various structural isomers of alcohols and acids. walshmedicalmedia.comgoogle.com

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-GC-MS, LC-MS/MS)

For highly complex mixtures, such as those found in natural fragrances or metabolomic studies, one-dimensional chromatography may not provide sufficient resolution. In such cases, hyphenated techniques offer enhanced separation power.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile precursors and metabolites of this compound in complex biological matrices. organomation.comthermofisher.comusda.govmdpi.com The high selectivity and sensitivity of tandem mass spectrometry allow for the quantification of target analytes at very low concentrations, even in the presence of a complex matrix. nih.gov This technique is particularly useful in metabolomics studies to trace the metabolic fate of the ester and its precursors. mdpi.comnih.gov

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic methods provide detailed information about the molecular structure, stereochemistry, and dynamic behavior of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Molecular Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. researchgate.netmodgraph.co.ukrsc.orgillinois.edu

Stereochemical Assignment: this compound possesses a chiral center if the methyl group is at a position other than the terminal carbon, or if it is substituted. For chiral molecules, determining the absolute configuration is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents such as Mosher's acid (MTPA), can be used to determine the enantiomeric excess and absolute configuration of chiral alcohols, which are precursors to chiral esters. youtube.comacs.orgfordham.eduyoutube.comresearchgate.net By forming diastereomeric esters, the NMR signals of the two enantiomers can be resolved, allowing for their differentiation and quantification.

Dynamic Molecular Behavior: Variable temperature NMR studies can provide insights into the conformational dynamics of the ester, such as the rotation around single bonds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-C=O2.05 (s)21.0
C=O-171.1
O-CH₂4.06 (t)64.5
CH₂ (position 2)1.65 (m)25.8
CH₂ (position 3)1.30 (m)28.9
CH₂ (position 4)1.18 (m)38.7
CH (position 5)1.55 (m)27.9
CH(CH₃)₂0.88 (d)22.6

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and, through fragmentation analysis, offers clues about its structure.

Fragmentation Pathway Analysis: In Electron Ionization (EI) mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation. A common fragmentation pathway for acetate esters is the McLafferty rearrangement, which would result in a characteristic peak. Other significant fragments would arise from the cleavage of the C-O bond and the loss of the alkyl chain. spectroscopyonline.comthieme-connect.delibretexts.orgchemguide.co.uk The fragmentation pattern of 3,5,5-trimethylhexyl acetate, an isomer of this compound, shows characteristic fragment ions that can be used for its identification. nist.gov

Isotopic Labeling Studies: Stable isotope labeling, in conjunction with mass spectrometry, is a powerful technique for elucidating biosynthetic pathways and metabolic fluxes. acs.orgacs.orgchem-station.com For example, by feeding an organism with a ¹³C- or ²H-labeled precursor of this compound (e.g., labeled leucine (B10760876), which can be a precursor to the isohexyl moiety, or labeled acetate), the incorporation of the label into the final ester product can be traced. sigmaaldrich.comresearchgate.net This allows researchers to map the metabolic pathways leading to the formation of the ester and to quantify the rate of its synthesis and turnover. sigmaaldrich.com Deuterium-labeled compounds are also frequently used in metabolism studies to understand the fate of a molecule in a biological system. acs.orgacs.orgchem-station.com

Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations of a compound. These methods are instrumental in identifying functional groups and probing intermolecular interactions, making them essential for the characterization of molecules like this compound. Although complementary, they are governed by different selection rules: FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during a vibration, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in the polarizability of the electron cloud of a molecule. wiley.com

For this compound, the ester functional group is the most prominent feature for spectroscopic analysis. The key vibrational modes associated with the ester group include the carbonyl (C=O) stretch, the C-O-C asymmetric and symmetric stretches, and various C-H bending and stretching vibrations from the methyl and hexyl groups.

The carbonyl (C=O) stretching vibration is particularly informative and gives rise to a strong, sharp absorption band in the FT-IR spectrum, typically appearing in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.commasterorganicchemistry.com This peak is one of the most characteristic absorptions in the infrared spectrum of an ester. spectroscopyonline.com In the Raman spectrum, the C=O stretch is also observable, though its intensity can vary.

The C-O stretching vibrations of the ester group produce strong bands in the "fingerprint" region of the FT-IR spectrum, between 1300 and 1000 cm⁻¹. orgchemboulder.com Typically, two distinct C-O stretching bands are observed: an asymmetric stretch and a symmetric stretch, which can provide further confirmation of the ester functionality. spectroscopyonline.com

The aliphatic C-H bonds of the methyl and hexyl chains also have characteristic vibrational frequencies. The C-H stretching vibrations are typically observed in the region of 3000-2850 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers, around 1470-1365 cm⁻¹. ias.ac.inresearchgate.net

The following table summarizes the expected vibrational modes for this compound and their approximate frequency ranges in FT-IR and Raman spectra.

Vibrational ModeFunctional GroupApproximate Frequency Range (cm⁻¹)Expected in FT-IRExpected in Raman
C=O StretchEster1750-1735Strong, SharpModerate
C-O-C Asymmetric StretchEster1300-1150StrongWeak
C-O-C Symmetric StretchEster1150-1000StrongModerate
C-H Stretch (sp³)Alkyl3000-2850Moderate to StrongModerate to Strong
C-H Bend (CH₂, CH₃)Alkyl1470-1365ModerateModerate
C-C StretchAlkyl Chain1200-800Weak to ModerateModerate

This interactive table provides a summary of the principal vibrational modes for this compound.

Intermolecular interactions, although generally weak in a non-polar molecule like this compound, can be subtly inferred from spectroscopic data. Changes in the position and shape of vibrational bands, particularly the C=O stretch, can indicate different molecular environments or aggregation states. For instance, solvent effects or temperature changes that influence intermolecular forces can lead to slight shifts in the peak frequencies.

X-ray Crystallography for Crystalline Derivatives and Solid-State Conformation

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By directing a beam of X-rays onto a single crystal, the X-rays are diffracted in specific directions. The angles and intensities of these diffracted beams can be measured to produce a three-dimensional electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov

This compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray crystallography. However, this technique can be applied to solid derivatives of the compound. The formation of a crystalline derivative is a common strategy to enable the structural elucidation of liquid compounds. For this compound, this could potentially be achieved by co-crystallization with another molecule or by synthesizing a solid derivative.

Should a suitable crystalline derivative of this compound be prepared, X-ray crystallography could provide invaluable information about its solid-state conformation. This would include:

Molecular Conformation: The precise spatial arrangement of the atoms in the molecule, including the torsional angles of the hexyl chain and the orientation of the acetate group. This would reveal the preferred conformation of the molecule in the solid state, which is often the lowest energy conformation.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between chemical bonds.

Intermolecular Interactions: The arrangement of molecules within the crystal lattice, known as the crystal packing, is determined by intermolecular forces such as van der Waals interactions. X-ray crystallography can reveal the nature and geometry of these interactions.

Stereochemistry: If chiral centers were present, their absolute configuration could be unambiguously determined.

The data obtained from X-ray diffraction studies of long-chain esters have shown that these molecules often pack in a linear fashion. nih.gov The long spacings in the diffraction patterns of such compounds are often a linear function of the number of carbon atoms in the molecule. nih.gov While no specific X-ray crystallographic data for this compound derivatives are currently available, the principles of the technique and findings from studies on similar long-chain esters suggest that it would be a powerful tool for detailed structural analysis in the solid state. nih.gov

Parameter Determined by X-ray CrystallographySignificance for this compound Derivatives
Atomic CoordinatesProvides the exact 3D position of each atom in the molecule and the crystal lattice.
Bond Lengths and AnglesOffers precise geometric parameters of the molecular structure.
Torsional AnglesDefines the conformation of the flexible 5-methylhexyl chain.
Unit Cell DimensionsDescribes the size and shape of the basic repeating unit of the crystal.
Crystal PackingReveals how molecules are arranged and interact with each other in the solid state, providing insight into intermolecular forces.

This interactive table outlines the key structural information that can be obtained from an X-ray crystallographic analysis of a crystalline derivative of this compound.

Theoretical and Computational Studies of 5 Methylhexyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-methylhexyl acetate (B1210297). By solving the Schrödinger equation, albeit with approximations for complex molecules, these methods provide a wealth of information about the molecule's conformational preferences, electronic properties, and spectroscopic characteristics. Density Functional Theory (DFT) is a commonly employed method for such investigations, balancing computational cost with accuracy.

Due to the presence of multiple single bonds, 5-methylhexyl acetate can exist in numerous conformations, arising from the rotation around these bonds. Conformational analysis aims to identify the stable arrangements of the molecule, known as conformers or rotamers, and to determine their relative energies. The most stable conformer corresponds to the global energy minimum on the potential energy surface.

Computational approaches to conformational analysis typically involve a systematic or stochastic search of the conformational space. The geometries of potential conformers are then optimized to find the local energy minima. These calculations can reveal the most likely shapes the molecule will adopt under given conditions. For this compound, key rotations would be around the C-O and C-C bonds of the hexyl chain and the acetate group. The branched nature of the hexyl group introduces additional complexity to the conformational landscape.

Below is an illustrative table of relative energies for different hypothetical conformers of this compound, as would be determined by quantum chemical calculations.

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°1.2
Gauche 2-60°1.2
Eclipsed5.0

This table is for illustrative purposes and the values are representative of typical energy differences for such conformers.

The electronic properties of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information helps to identify electrophilic and nucleophilic sites, providing insight into how the molecule will interact with other reagents. In this compound, the carbonyl carbon is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack, while the carbonyl oxygen will have a negative partial charge.

The following table provides hypothetical electronic property data for this compound.

PropertyCalculated Value
HOMO Energy-10.5 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap12.0 eV
Partial Charge on Carbonyl Carbon+0.6 e
Partial Charge on Carbonyl Oxygen-0.5 e

This table is for illustrative purposes and the values are representative of typical electronic properties for an ester of this type.

Computational chemistry provides powerful tools for the prediction of various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are invaluable for the interpretation of experimental spectra and can aid in the structural elucidation of unknown compounds.

Calculations of NMR chemical shifts involve determining the magnetic shielding of each nucleus. By referencing these shielding values to a standard, typically tetramethylsilane (TMS), a predicted NMR spectrum can be generated. Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule's normal modes. The computed frequencies and their corresponding intensities can then be plotted to produce a theoretical IR spectrum. For this compound, characteristic signals would include the C=O stretch in the IR spectrum and signals for the various chemically distinct protons and carbons in the NMR spectra.

Below are tables of predicted spectroscopic data for this compound.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
CH₃ (acetate) 2.05
O-CH₂ 4.08
CH (iso-group) 1.55

This table is for illustrative purposes. Chemical shifts are relative to TMS.

Predicted IR Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch 1745
C-O Stretch 1240

This table is for illustrative purposes. Frequencies are typically scaled to better match experimental data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This allows for a deep understanding of the reaction mechanism and the factors that control its rate and outcome.

Transition state theory is a cornerstone of reaction kinetics. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods can be used to locate the geometry of the transition state and to calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For this compound, important reactions to study would include its formation via esterification and its breakdown via hydrolysis. Computational modeling can elucidate the step-by-step mechanism of these reactions, including the movement of atoms and the breaking and forming of bonds. For example, in the acid-catalyzed hydrolysis of this compound, calculations could confirm the formation of a tetrahedral intermediate and identify the rate-determining step.

The following table presents illustrative activation energies for key reactions involving this compound.

ReactionComputational MethodActivation Energy (kcal/mol)
Acid-Catalyzed HydrolysisDFT (B3LYP/6-31G)15.2
Base-Catalyzed HydrolysisDFT (B3LYP/6-31G)12.5
EsterificationDFT (B3LYP/6-31G*)18.7

This table is for illustrative purposes and the values are representative of typical activation energies for these types of reactions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. Investigating the hydrolysis of this compound in different solvents using these models could reveal how the polarity of the solvent affects the stability of the charged intermediates and transition states, thereby influencing the reaction rate.

Environmental Fate and Degradation Research of 5 Methylhexyl Acetate

Biodegradation Pathways and Microbial Community Involvement

Biodegradation is a primary mechanism for the removal of 5-methylhexyl acetate (B1210297) from the environment. This process is mediated by a diverse range of microorganisms that utilize the compound as a carbon source.

In both aquatic and terrestrial environments, the initial and most critical step in the biodegradation of 5-methylhexyl acetate is the enzymatic hydrolysis of the ester bond. This reaction cleaves the molecule into 5-methylhexanol and acetic acid.

Under aerobic conditions , the resulting 5-methylhexanol and acetic acid are readily metabolized by a wide variety of microorganisms. 5-methylhexanol, a primary alcohol, is expected to be oxidized to the corresponding aldehyde and then to 5-methylhexanoic acid. This carboxylic acid can then undergo further degradation through the β-oxidation pathway, a common metabolic process that breaks down fatty acids to produce acetyl-CoA. Acetic acid directly enters the central metabolic pathways, such as the citric acid cycle, where it is completely mineralized to carbon dioxide and water. Studies on other short-chain alkyl esters have shown that this process is generally rapid in the presence of oxygen.

Under anaerobic conditions , the degradation process also begins with the hydrolysis of the ester bond to 5-methylhexanol and acetic acid. The subsequent degradation of these intermediates proceeds more slowly than in aerobic environments. nih.gov In the absence of oxygen, facultative and obligate anaerobic bacteria utilize alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. The degradation of long-chain and branched alcohols and fatty acids under anaerobic conditions is a well-established process, ultimately leading to the formation of methane (B114726) and carbon dioxide in a process known as anaerobic digestion. nih.gov The rate of anaerobic biodegradation of esters can be influenced by the length and branching of the alkyl chain, with more complex structures sometimes exhibiting slower degradation rates. researchgate.net

The primary microbial metabolites of this compound are the direct products of its hydrolysis: 5-methylhexanol and acetic acid . Further degradation of 5-methylhexanol under aerobic conditions would proceed through 5-methylhexanal and 5-methylhexanoic acid .

The key enzymes responsible for the initial step of biodegradation are esterases and lipases . These enzymes are ubiquitous in the microbial world and are produced by a vast array of bacteria and fungi. researchgate.net They catalyze the hydrolysis of ester linkages, a reaction that is fundamental to the breakdown of many organic compounds in the environment. frontiersin.org Once the ester bond is cleaved, the subsequent degradation of the resulting alcohol and carboxylic acid is carried out by a variety of other enzymes, including alcohol dehydrogenases, aldehyde dehydrogenases, and the enzymatic machinery of the β-oxidation pathway.

Metabolite Enzyme(s) Involved Degradation Pathway
5-MethylhexanolEsterases, LipasesInitial hydrolysis product
Acetic AcidEsterases, LipasesInitial hydrolysis product
5-MethylhexanalAlcohol DehydrogenaseAerobic oxidation of 5-methylhexanol
5-Methylhexanoic AcidAldehyde DehydrogenaseAerobic oxidation of 5-methylhexanal

The rate of biodegradation of this compound is influenced by several environmental factors:

Temperature: Microbial activity generally increases with temperature up to an optimal point, leading to faster degradation rates.

pH: The activity of microbial enzymes is pH-dependent, with neutral to slightly alkaline conditions often being optimal for the degradation of esters.

Oxygen Availability: Aerobic degradation is typically much faster than anaerobic degradation. The presence of oxygen allows for more efficient metabolic pathways.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and enzymatic activity.

Microbial Population: The density and diversity of the microbial community capable of producing esterases will significantly impact the degradation rate. Environments with a history of exposure to similar organic compounds may harbor adapted microbial populations, leading to faster acclimation and degradation.

Advanced Research Applications and Methodological Development Utilizing 5 Methylhexyl Acetate

Incorporation into Complex Chemical Probes and Functional Molecules

The development of chemical probes is essential for elucidating biological pathways and mechanisms of action. The unique structure of 5-methylhexyl acetate (B1210297), featuring a six-carbon chain with a methyl branch, offers a scaffold that can be modified to create such probes.

Fluorescent and isotopic labeling are powerful techniques for tracking molecules in biological systems. While direct examples of 5-methylhexyl acetate being used for this purpose are not prevalent in the literature, the principles of organic synthesis allow for the conceptual design of such molecules.

Fluorescent Labels: Fluorescent tags are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Common fluorophores used for labeling include fluorescein, rhodamine, and BODIPY derivatives. The synthesis of a fluorescently labeled this compound derivative would involve chemically attaching a fluorophore to the 5-methylhexyl portion of the molecule. This could be achieved by first synthesizing a functionalized 5-methylhexanol, for example, by introducing a terminal alkyne or azide (B81097) group. This functionalized alcohol could then be esterified with acetic acid, and the resulting ester could be attached to a complementary functionalized fluorophore via "click chemistry." Such a probe could be used to study the interactions of branched-chain esters with biological membranes or enzymes involved in lipid metabolism.

Isotopic Labels: Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). These labeled compounds can be traced and quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. A ¹³C-labeled this compound could be synthesized using ¹³C-labeled acetic acid or a ¹³C-labeled 5-methylhexanol precursor. Such isotopically labeled esters are valuable in metabolic research to trace the fate of the acetate or the alcohol moiety within a cell. For instance, it could be used to study the rate of hydrolysis of the ester by cellular esterases and the subsequent incorporation of the labeled components into other metabolic pathways.

Labeling StrategyPotential ApplicationAnalytical Technique
Fluorescent Labeling Visualization of cellular uptake and distribution of branched-chain esters.Fluorescence Microscopy
Studying interactions with lipid-metabolizing enzymes.Fluorescence Spectroscopy
Isotopic Labeling Tracing metabolic fate of the acetate and alcohol components.Mass Spectrometry, NMR
Quantifying rates of enzymatic hydrolysis and metabolism.Mass Spectrometry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. While this compound itself is achiral, its precursor, 5-methyl-1-hexanol (B128172), can exist as a racemic mixture of (R)- and (S)-enantiomers if the methyl group is at a chiral center. The separation of these enantiomers, often achieved through enzymatic resolution, can provide enantiopure building blocks for stereoselective synthesis.

Q & A

Basic Research Questions

Q. How is 5-methylhexyl acetate structurally identified and differentiated from its isomers in analytical chemistry?

  • Methodological Answer : Identification relies on combined spectroscopic and chromatographic techniques:

  • GC-MS : Separates and identifies volatile components based on retention indices and mass fragmentation patterns. For this compound, key fragments include m/z 43 (acetyl ion) and m/z 70 (base peak for branched hexyl chains) .
  • NMR : 1^1H and 13^13C NMR distinguish branching via chemical shifts (e.g., δ 0.85–0.95 ppm for methyl groups adjacent to the ester oxygen) .
  • CAS Registry : Cross-referencing dual CAS numbers (180348-60-1 and 72246-17-4) ensures specificity in databases .

Q. What synthetic routes are commonly employed for this compound in laboratory settings?

  • Methodological Answer :

  • Acid-Catalyzed Esterification : Reacting 5-methylhexanol with acetic acid using H2_2SO4_4 or Amberlyst-15 as a catalyst. Reaction conditions (e.g., 110–120°C, 4–6 hours) optimize yield while minimizing side reactions like dehydration .
  • Transesterification : Using methyl acetate and 5-methylhexanol with lipase catalysts (e.g., CAL-B) for greener synthesis. Requires solvent optimization (e.g., hexane or ionic liquids) to enhance enzyme activity .
  • Purity Control : Post-synthesis purification via fractional distillation (BP ~180–185°C) or silica gel chromatography to remove unreacted alcohols/acids .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Boiling Point/Solubility : Estimated at ~180–185°C (similar to branched C8 esters) and low water solubility (<1 g/L), requiring hydrophobic solvents (e.g., hexane) for reactions .
  • LogP : Predicted logP ~3.2 (via ChemAxon or EPI Suite), indicating high lipophilicity. Critical for partitioning studies in biological or environmental matrices .
  • Vapor Pressure : ~0.1–0.3 mmHg at 25°C (estimated via Antoine equation), informing volatility considerations in atmospheric studies .

Advanced Research Questions

Q. How does this compound participate in atmospheric oxidation processes, and what computational models predict its degradation pathways?

  • Methodological Answer :

  • Reaction with HO Radicals : Predominant degradation pathway. SAPRC-99 mechanism predicts rate constants (~9.15 × 1012^{-12} cm3^3/molecule/s) and products (e.g., ketones, aldehydes) via hydrogen abstraction .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) optimize transition states for oxidation steps. QSAR models correlate branching with reactivity .
  • Environmental Chamber Studies : Simulate atmospheric conditions to validate degradation products via FTIR or PTR-MS .

Q. What strategies resolve contradictions in reported toxicity or metabolic data for this compound?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Use liver microsomes (rat/human) to compare esterase-mediated hydrolysis rates. Discrepancies may arise from species-specific enzyme activity .
  • Metabolite Profiling : LC-HRMS identifies stable metabolites (e.g., 5-methylhexanol, acetic acid) and potential adducts. Isotopic labeling (e.g., 13^{13}C-acetate) traces metabolic pathways .
  • Dose-Response Modeling : Address non-linear kinetics using Hill equations or physiologically based pharmacokinetic (PBPK) models .

Q. How is molecular dynamics (MD) applied to study the interaction of this compound with lipid bilayers or synthetic membranes?

  • Methodological Answer :

  • Force Field Parameterization : Use OPLS-AA or CHARMM36 to model ester-lipid interactions. Validate via experimental partition coefficients .
  • Simulation Design : Run 100-ns MD simulations (GROMACS/NAMD) to assess membrane insertion depth and effects on bilayer fluidity. Analyze radial distribution functions (RDFs) for hydrogen bonding .
  • Free Energy Calculations : Umbrella sampling or MM/PBSA quantify binding affinities to lipid rafts or transmembrane proteins .

Methodological Notes

  • References : Prioritize data from NIST, peer-reviewed journals, and regulatory databases (e.g., PubChem, EPA DSSTox) .
  • Safety Protocols : Adhere to EN 374 standards for gloves and NIOSH respiratory guidelines during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.